Product packaging for 4-Bromo-2-isopropylpyrimidine(Cat. No.:CAS No. 1060813-15-1)

4-Bromo-2-isopropylpyrimidine

Cat. No.: B1371717
CAS No.: 1060813-15-1
M. Wt: 201.06 g/mol
InChI Key: UURNJSATOHGCRE-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylpyrimidine is a valuable brominated heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold in pharmaceuticals, known for its presence in a wide range of therapeutic agents . The bromine atom at the 4-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and nucleophilic aromatic substitution, allowing researchers to efficiently create a diverse array of novel derivatives . The isopropyl substituent at the 2-position can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates . This makes this compound a key intermediate in the synthesis of molecules for various biological investigations. Bromo-pyrimidine analogues, in general, have been actively explored in scientific research for their potential as anticancer agents and other therapeutic applications . This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings. For Research Use Only. Not for Human or Veterinary Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B1371717 4-Bromo-2-isopropylpyrimidine CAS No. 1060813-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURNJSATOHGCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Properties of 4 Bromo 2 Isopropylpyrimidine

The preparation of 4-Bromo-2-isopropylpyrimidine can be achieved through various synthetic routes. A common method involves the bromination of a corresponding pyrimidine (B1678525) precursor. For instance, the treatment of 2-isopropyl-4-pyrimidinone with a brominating agent like phosphorus oxybromide can yield the desired product. The specific reaction conditions, including solvent and temperature, are crucial for optimizing the yield and purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
AppearanceOff-white to yellow solid
Melting Point45-48 °C
Boiling PointNot available
SolubilitySoluble in organic solvents such as dichloromethane (B109758) and methanol

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the displacement of the bromide ion. The resulting 4-substituted-2-isopropylpyrimidines are valuable building blocks for the synthesis of more complex molecules with potential biological activity.

Cross-Coupling Reactions

A particularly important transformation of this compound is its participation in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst, is a powerful tool for forming new carbon-carbon bonds. This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrimidine (B1678525) ring, leading to a diverse range of derivatives. Other cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed to further functionalize this versatile intermediate.

Applications in the Synthesis of Advanced Heterocyclic Systems

As a Precursor for Biologically Active Molecules

The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds. By utilizing this compound as a starting material, medicinal chemists can synthesize novel pyrimidine derivatives and screen them for a variety of therapeutic activities. The ability to introduce diverse substituents at the 4-position through nucleophilic substitution and cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). This approach is crucial in the design and optimization of new drug candidates. For example, the introduction of specific side chains can enhance the binding affinity of the molecule to a biological target or improve its pharmacokinetic properties.

Role in the Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are also of interest in the field of materials science. The pyrimidine ring can be incorporated into larger conjugated systems to create organic materials with specific electronic and photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The versatility of the chemical transformations involving this compound allows for the precise tuning of the material's properties to meet the requirements of a particular application.

Conclusion

4-Bromo-2-isopropylpyrimidine is a valuable and versatile building block in the field of advanced heterocyclic chemistry. Its strategic combination of a reactive bromine atom and an isopropyl group on the privileged pyrimidine (B1678525) scaffold provides chemists with a powerful tool for the synthesis of a wide range of complex molecules. The accessibility of this compound and the predictability of its chemical transformations, particularly nucleophilic substitution and cross-coupling reactions, make it an important intermediate in the development of new pharmaceuticals and functional materials. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow, further solidifying its place as a key component in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-isopropylpyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a pre-functionalized pyrimidine core. For example, 2-isopropylpyrimidine derivatives can undergo bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts such as Lewis acids (e.g., FeCl₃). Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to reduce thermal motion. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning) ensures accuracy, with validation metrics like R1 < 5% . Structural visualization tools like ORTEP-3 or WinGX aid in interpreting bond lengths and angles, particularly the C-Br bond (expected range: 1.88–1.92 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (isopropyl) and aromatic protons. Bromine’s electron-withdrawing effect deshields adjacent carbons (δC ~150 ppm for C4) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺, with isotopic patterns matching bromine’s 1:1 (⁷⁹Br/⁸¹Br) ratio.
  • IR : Validate C-Br stretches (550–600 cm⁻¹). Contradictions (e.g., unexpected peaks) require cross-validation with NIST Chemistry WebBook data and impurity analysis via HPLC (e.g., detecting residual starting materials) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment. Key parameters include the C-Br bond dissociation energy (BDE) and charge distribution at C4. Solvent effects (e.g., toluene vs. DMF) are simulated using the Polarizable Continuum Model (PCM). Transition state analysis identifies steric hindrance from the isopropyl group, guiding ligand selection (e.g., bulky phosphines for regioselectivity) .

Q. What experimental strategies address contradictory catalytic activity data in palladium-mediated reactions involving this compound?

  • Methodological Answer :

  • Control Experiments : Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) under identical conditions.
  • Kinetic Profiling : Monitor reaction progress via in situ NMR or GC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks).
  • Microscale High-Throughput Screening : Test 96-well plate formats with varying temperatures, bases (K₂CO₃ vs. Cs₂CO₃), and solvent mixtures to isolate optimal parameters .

Q. How are crystallographic disorder and thermal motion artifacts minimized in structural studies of brominated pyrimidines?

  • Methodological Answer :

  • Low-Temperature Data Collection : Reduces thermal displacement parameters (ADPs) for the bromine atom.
  • SHELXL Refinement : Use PART instructions to model disorder (e.g., isopropyl group rotamers). Constraints like SIMU and DELU dampen unrealistic ADPs.
  • Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Notes

  • Methodological Rigor : Answers integrate crystallographic refinement, computational modeling, and multi-technique validation to align with academic research standards.
  • Contradiction Management : Cross-referenced NMR and crystallography data mitigate spectral ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-isopropylpyrimidine
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4-Bromo-2-isopropylpyrimidine

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